![molecular formula C19H22N4O B2723910 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea CAS No. 1798023-86-5](/img/structure/B2723910.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea”, also known as “1-(2-phenylethyl)-3-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)urea”:
Cancer Therapy
Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound has shown potential as an inhibitor of FGFR, which plays a crucial role in the progression of various cancers, including breast, lung, prostate, bladder, and liver cancers . By targeting FGFR, the compound can inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells .
Diabetes Management
Blood Glucose Regulation: Research indicates that derivatives of pyrrolo[2,3-b]pyridine, similar to this compound, can effectively reduce blood glucose levels . This makes it a promising candidate for the treatment of hyperglycemia and related conditions such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance .
Cardiovascular Diseases
Cardioprotective Effects: The compound’s ability to regulate blood glucose levels also suggests potential benefits in managing cardiovascular diseases . By improving glucose tolerance and reducing hyperlipidemia, it may help in preventing conditions like hypertension and atherosclerosis .
Antimicrobial Activity
Antibacterial and Antifungal Properties: Pyrrolo[2,3-b]pyridine derivatives have been studied for their antimicrobial properties . This compound could be explored for its potential to combat bacterial and fungal infections, contributing to the development of new antimicrobial agents .
Anti-inflammatory Applications
Inflammation Modulation: The compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation . This could be beneficial in treating chronic inflammatory conditions and autoimmune diseases .
Neurological Disorders
Neuroprotective Effects: Research on similar compounds suggests potential neuroprotective effects . This compound could be investigated for its ability to protect neurons from damage, offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Metabolic Syndrome
Comprehensive Metabolic Regulation: Given its effects on blood glucose and lipid levels, the compound may be useful in managing metabolic syndrome . This includes conditions like obesity, hypertriglyceridemia, and impaired glucose tolerance .
Anticancer Drug Development
Lead Compound for Drug Design: Due to its potent activity against FGFR and other targets, this compound can serve as a lead compound for the development of new anticancer drugs . Its low molecular weight and favorable pharmacokinetic properties make it an attractive candidate for further optimization .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMMTTXQWBEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
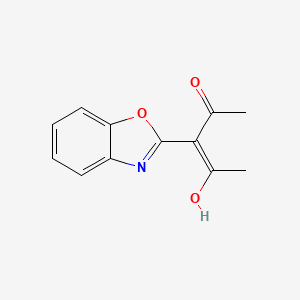
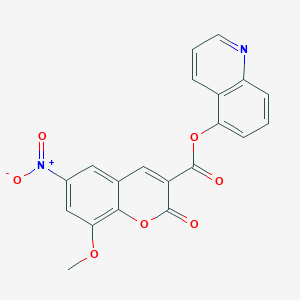
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)
![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)
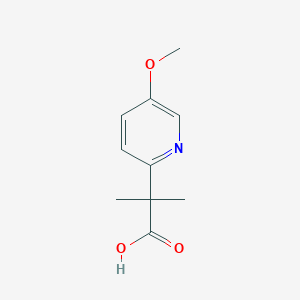
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2723839.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)


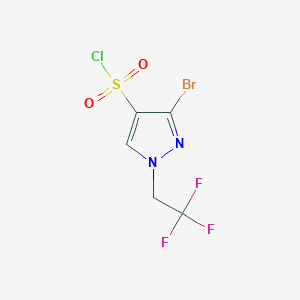
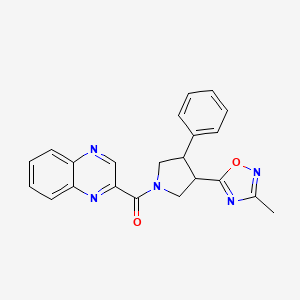
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)